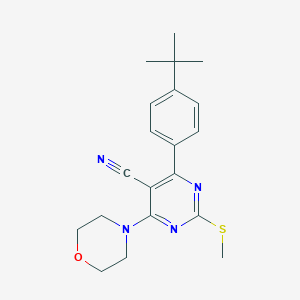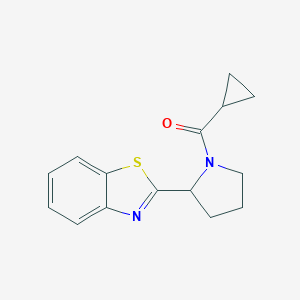
N-(2,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is commonly referred to as DTT-205 and belongs to the class of pyrazole carboxamides.
Mécanisme D'action
The mechanism of action of DTT-205 is not fully understood. However, it has been suggested that it may exert its effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. COX-2 and LOX are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, DTT-205 may reduce inflammation and pain.
Biochemical and Physiological Effects
DTT-205 has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been investigated for its potential neuroprotective effects. In a study conducted on rats, DTT-205 was found to improve cognitive function and reduce oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DTT-205 is its potential therapeutic applications in the treatment of various diseases. Additionally, it has been shown to exhibit low toxicity in animal models. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Orientations Futures
Future research on DTT-205 should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in the treatment of various diseases. Additionally, studies should be conducted to investigate its pharmacokinetics and pharmacodynamics in humans.
Méthodes De Synthèse
DTT-205 is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis process begins with the condensation of 2,4-dimethoxybenzaldehyde and 4-methoxyphenylhydrazine to form 2,4-dimethoxyphenylhydrazone. The hydrazone is then reacted with 3-bromo-1,1-dioxo-tetrahydrothiophene to form the corresponding thienyl hydrazone. The final step involves the cyclization of the thienyl hydrazone with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid to form DTT-205.
Applications De Recherche Scientifique
DTT-205 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Nom du produit |
N-(2,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydro-3-thienyl)-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide |
|---|---|
Formule moléculaire |
C23H25N3O6S |
Poids moléculaire |
471.5 g/mol |
Nom IUPAC |
N-(2,4-dimethoxyphenyl)-1-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C23H25N3O6S/c1-30-17-6-4-15(5-7-17)21-13-20(25-26(21)16-10-11-33(28,29)14-16)23(27)24-19-9-8-18(31-2)12-22(19)32-3/h4-9,12-13,16H,10-11,14H2,1-3H3,(H,24,27) |
Clé InChI |
JAGWRGLXOWBGEP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=C(C=C(C=C4)OC)OC |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=C(C=C(C=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine](/img/structure/B256178.png)
![1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B256179.png)

![2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B256188.png)


![8a-Phenyl-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B256201.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B256202.png)

![6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B256208.png)
![3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one](/img/structure/B256209.png)
![N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide](/img/structure/B256211.png)
![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B256212.png)
![2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole](/img/structure/B256213.png)